molecular formula C24H33N3O B6275291 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide CAS No. 2751611-87-5

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide

Cat. No.: B6275291
CAS No.: 2751611-87-5
M. Wt: 379.5
InChI Key:
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Description

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[222]octane-1-carboxamide is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole is then reacted with an appropriate piperidine derivative under controlled conditions to form the intermediate compound. This intermediate is subsequently coupled with a bicyclo[2.2.2]octane carboxylic acid derivative to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the piperidine ring or the bicyclo[2.2.2]octane framework.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxaldehyde derivatives, while reduction of the piperidine ring may produce piperidine alcohols.

Scientific Research Applications

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety may interact with serotonin receptors, while the piperidine ring can modulate neurotransmitter release. The bicyclo[2.2.2]octane framework provides structural stability and influences the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}cyclohexane-1-carboxamide
  • N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}adamantane-1-carboxamide

Uniqueness

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide is unique due to its bicyclo[2.2.2]octane framework, which imparts distinct physicochemical properties compared to other similar compounds. This framework enhances the compound’s stability and may improve its pharmacokinetic profile, making it a promising candidate for further research and development.

Properties

CAS No.

2751611-87-5

Molecular Formula

C24H33N3O

Molecular Weight

379.5

Purity

95

Origin of Product

United States

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